

FAM-SAMS Peptide as a Substrate for AMPK: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of the FAM (Carboxyfluorescein)-labeled SAMS peptide as a substrate for AMP-activated protein kinase (AMPK). It is designed to furnish researchers, scientists, and drug development professionals with the essential information required to effectively utilize this tool in kinase activity assays, inhibitor screening, and pathway analysis. This document details the underlying principles, experimental protocols, and quantitative data associated with the **FAM-SAMS** peptide, alongside visualizations of key biological and experimental processes.

Introduction to AMPK and the SAMS Peptide

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways. [1][2][3] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. [4][5] AMPK is activated under conditions of cellular stress that deplete ATP levels, such as low glucose, hypoxia, and ischemia. Upon activation, AMPK phosphorylates a multitude of downstream targets to restore energy homeostasis by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis).

The SAMS peptide is a synthetic substrate specifically designed for measuring AMPK activity. Its sequence, HMRSAMSGLHLVKRR, is derived from the site on acetyl-CoA carboxylase (ACC) that is specifically phosphorylated by AMPK. A key modification in the SAMS peptide is

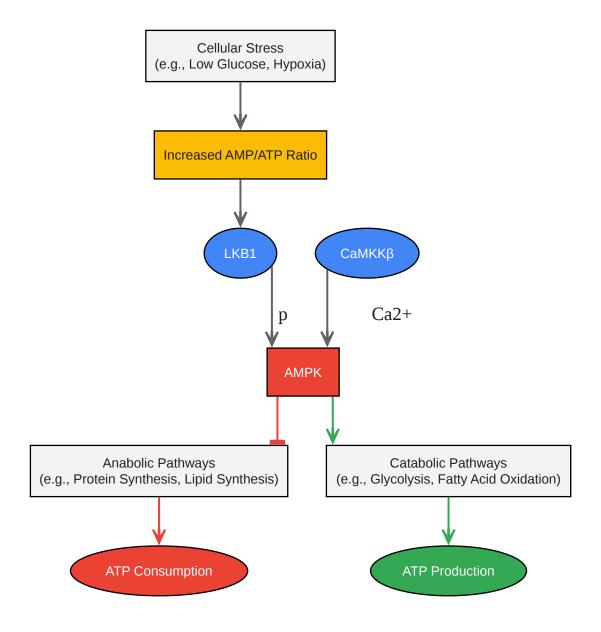


the substitution of a serine residue with an alanine to eliminate a potential phosphorylation site for protein kinase A (PKA), thereby increasing its specificity for AMPK.

The addition of a 5-carboxyfluorescein (FAM) label to the N-terminus of the SAMS peptide (FAM-SAMS) enables the development of continuous, fluorescence-based assays for AMPK activity, offering a non-radioactive alternative to traditional methods.

The AMPK Signaling Pathway

The activation of AMPK is a critical event in cellular energy sensing, triggering a cascade of downstream events to maintain metabolic balance.





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AMPK Signaling Pathway Activation.

Quantitative Data for FAM-SAMS in AMPK Assays

The utility of the **FAM-SAMS** peptide as a substrate is underscored by its kinetic parameters and the performance of assays employing this tool. While direct comparative kinetic data between **FAM-SAMS** and unlabeled SAMS is not readily available in the literature, the widespread use of FAM-labeled peptides in kinase assays suggests that the label generally has a minimal impact on the enzyme-substrate interaction. The following tables summarize key quantitative data for the SAMS peptide and the performance of fluorescence-based AMPK assays.

Table 1: Kinetic Parameters for SAMS Peptide and ATP in AMPK Assays

| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg) | Reference |
|--------------|----------------------------|---------|-----------------------|-----------|
| SAMS Peptide | Recombinant AMPK α1β1γ1 | 15.68 | Not Reported | |
| ATP | Recombinant AMPK α1β1γ1 | 25.27 | Not Reported | _ |

Table 2: Performance Metrics of Fluorescence-Based AMPK Assays

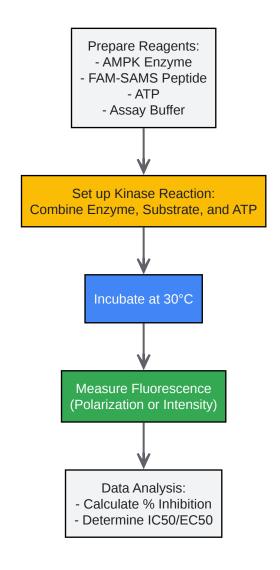


| Assay Type | Peptide Substrate | Z'-factor | Dynamic Range | Reference |
|------------------------------|--|--------------|------------------|-----------|
| Fluorescence Polarization | Generic Fluorescein- labeled Peptide | > 0.6 | Not Reported | |
| TR-FRET | Fluorescein- labeled CREBtide | Not Reported | Not Reported | _ |
| CHEF-based | Omnia™ S/T23 Peptide | Not Reported | Not Reported | _ |

Experimental Protocols General Workflow for a Fluorescence-Based AMPK Assay

The general workflow for a typical in vitro AMPK kinase assay using a FAM-labeled SAMS peptide involves the incubation of the enzyme with its substrates and the subsequent detection of the phosphorylated product.





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General AMPK Kinase Assay Workflow.

Detailed Protocol for a Fluorescence Polarization (FP) Based AMPK Assay

This protocol provides a general framework for performing an AMPK activity assay using the **FAM-SAMS** peptide and fluorescence polarization detection. Optimization of concentrations and incubation times may be necessary depending on the specific AMPK isoform and experimental conditions.

Materials:

Active AMPK enzyme



- FAM-SAMS peptide stock solution (e.g., 1 mM in DMSO)
- ATP stock solution (e.g., 10 mM in water)
- Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35)
- 384-well, low-volume, black microplates
- A microplate reader capable of fluorescence polarization measurements

Procedure:

- Prepare Reagents:
 - Thaw all reagents on ice.
 - Prepare a working solution of FAM-SAMS peptide in kinase assay buffer. The final concentration in the assay is typically in the low micromolar range.
 - Prepare a working solution of ATP in kinase assay buffer. The final concentration should be at or near the Km for ATP.
 - Prepare a serial dilution of the test compound (inhibitor or activator) in kinase assay buffer.
- · Set up the Kinase Reaction:
 - $\circ~$ Add a small volume (e.g., 5 $\mu L)$ of the test compound or vehicle control to the wells of the microplate.
 - Add the AMPK enzyme solution (e.g., 5 μL) to each well.
 - \circ Initiate the reaction by adding a mixture of **FAM-SAMS** peptide and ATP (e.g., 10 µL) to each well.
- Incubation:
 - Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.



Detection:

- Measure the fluorescence polarization of each well using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.
- Data Analysis:
 - The change in fluorescence polarization is proportional to the amount of phosphorylated
 FAM-SAMS peptide.
 - For inhibitor studies, calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

The **FAM-SAMS** peptide is a robust and specific substrate for measuring AMPK activity in a high-throughput, fluorescence-based format. Its design, based on a natural AMPK phosphorylation site with enhanced specificity, makes it an invaluable tool for researchers in academia and industry. The availability of non-radioactive assay formats, such as fluorescence polarization, simplifies the process of screening for AMPK modulators and dissecting the intricacies of the AMPK signaling pathway. This guide provides the foundational knowledge and protocols to effectively integrate the **FAM-SAMS** peptide into your research workflows for advancing our understanding of metabolic regulation and developing novel therapeutics.

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